molecular formula C26H25NO6 B2777595 3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-21-5

3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2777595
CAS No.: 690641-21-5
M. Wt: 447.487
InChI Key: YTXNXSFQTXICQZ-UHFFFAOYSA-N
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Description

3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is a useful research compound. Its molecular formula is C26H25NO6 and its molecular weight is 447.487. The purity is usually 95%.
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Properties

IUPAC Name

[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-15-24(26(29)27-12-11-17-9-10-21(30-3)23(13-17)31-4)20-14-22(33-16(2)28)18-7-5-6-8-19(18)25(20)32-15/h5-10,13-14H,11-12H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXNXSFQTXICQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate (CAS Number: 690641-21-5) is a complex organic molecule with potential biological activities. Its structure features a naphtho-furan core linked to a dimethoxyphenethyl carbamoyl moiety, which suggests possible interactions with biological systems. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H25NO6
  • Molecular Weight : 441.48 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, related compounds with similar structural features have been studied for various pharmacological effects including:

  • Anticancer Activity : Compounds with naphthalene and furan derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that naphthoquinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : Many phenethylamine derivatives exhibit antimicrobial activity. The presence of the dimethoxyphenethyl group may enhance the compound's ability to interact with microbial cell membranes .
  • Anti-inflammatory Effects : Some compounds featuring methoxy groups have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

The precise mechanism of action for this compound remains unclear due to limited research. However, based on structural analogs:

  • It may function by modulating enzyme activities involved in inflammation and cancer progression.
  • The compound might interact with specific receptors or enzymes that are pivotal in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated related compounds that provide insights into the potential biological activities of this compound:

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeMechanism of ActionReference
NaphthoquinoneAnticancerInduces apoptosis via caspase activation
DimethoxyphenethylamineAntimicrobialDisrupts microbial cell membranes
MethoxyflavonoidsAnti-inflammatoryInhibits cytokine production

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